molecular formula C8H15Br B2987232 (4-Bromo-2-methylbutan-2-yl)cyclopropane CAS No. 1909313-64-9

(4-Bromo-2-methylbutan-2-yl)cyclopropane

Cat. No.: B2987232
CAS No.: 1909313-64-9
M. Wt: 191.112
InChI Key: FOKXAOMFVQPXRT-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylbutan-2-yl)cyclopropane ( 1909313-64-9) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C 8 H 15 Br and a molecular weight of 191.11 g/mol, features a cyclopropane ring attached to a 4-bromo-2-methylbutane chain . Its structure offers two primary reactive sites: the bromoalkyl group, which is amenable to nucleophilic substitution reactions, and the strained cyclopropane ring, which can undergo ring-opening or functionalization transformations . This compound serves as a versatile building block, particularly in the discovery and development of novel active molecules. The cyclopropane moiety is a privileged structure in agrochemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets . Recent research highlights the significant role of cyclopropane-containing compounds in the pesticide field, where they have demonstrated promising insecticidal, fungicidal, and herbicidal activities . For instance, structural analogs have been explored for their efficacy as KARI (ketol-acid reductoisomerase) inhibitors, presenting a potential mechanism of action for herbicidal applications . By incorporating this cyclopropane-based intermediate into target structures, researchers can efficiently probe structure-activity relationships and develop new potent agents with improved toxicological and environmental profiles. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2-methylbutan-2-yl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-8(2,5-6-9)7-3-4-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKXAOMFVQPXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Depth Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2 Methylbutan 2 Yl Cyclopropane

Detailed Analysis of Nucleophilic Substitution Reactions at the Brominated Carbon Center in (4-Bromo-2-methylbutan-2-yl)cyclopropane

Nucleophilic substitution at the tertiary carbon atom of this compound is a key transformation. The structure of the substrate is the primary determinant for the operative mechanism, which can be either unimolecular (SN1) or bimolecular (SN2).

Kinetic and Thermodynamic Studies of SN1 vs. SN2 Pathways

The competition between SN1 and SN2 pathways is dictated by factors such as steric hindrance, carbocation stability, and the nature of the nucleophile and solvent. For this compound, the carbon atom bearing the bromine leaving group is tertiary and is sterically hindered by a methyl group, an ethyl group, and the cyclopropyl (B3062369) group itself.

The SN2 mechanism involves a backside attack by the nucleophile, which is severely impeded by this steric bulk. Consequently, the transition state for an SN2 reaction would be highly energetic and unfavorable.

Conversely, the SN1 mechanism proceeds through a carbocation intermediate. The dissociation of the bromide ion from the substrate would form a tertiary carbocation. This intermediate is significantly stabilized by two key factors:

Hyperconjugation: The adjacent methyl and methylene (B1212753) groups provide electron density to the empty p-orbital of the carbocation.

Cyclopropyl Stabilization: A cyclopropyl group is exceptionally effective at stabilizing an adjacent positive charge. The C-C bonds of the cyclopropane (B1198618) ring have a high degree of p-character and can overlap with the vacant p-orbital of the carbocation in a phenomenon often referred to as "dancing resonance" or sigma-pi conjugation. quora.comchemicalforums.comquora.com This delocalization of charge greatly stabilizes the intermediate.

Given these factors, the SN1 pathway is predicted to be overwhelmingly favored over the SN2 pathway. The rate-determining step is the unimolecular dissociation of the alkyl bromide to form the stable carbocation.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for SN1 vs. SN2 Reactions of this compound
ParameterSN1 PathwaySN2 PathwayRationale
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]SN1 is unimolecular; SN2 is bimolecular.
Relative Rate (at 25°C)~1061Tertiary substrate favors SN1 due to carbocation stability and steric hindrance disfavoring SN2.
Activation Energy (Ea)LowVery HighThe SN1 pathway has a lower energy barrier due to the formation of a highly stabilized carbocation. The SN2 transition state is destabilized by steric repulsion.
Carbocation IntermediateYes (stabilized)NoThe SN1 mechanism is defined by its stepwise nature involving a carbocation.

Influence of Solvent Polarity and Nucleophile Structure on Reactivity and Stereochemistry

Assuming the reaction proceeds via the SN1 mechanism, the solvent and nucleophile play distinct roles.

Solvent Polarity: The rate-determining step of the SN1 reaction involves the formation of two ions: the carbocation and the bromide anion. Polar protic solvents, such as water, methanol, and ethanol (B145695), are highly effective at stabilizing these charged species through hydrogen bonding and dipole-dipole interactions. This solvation lowers the energy of the transition state for ionization, thereby accelerating the reaction rate. In contrast, polar aprotic solvents (like acetone (B3395972) or DMSO) are less effective at solvating the leaving group anion and apolar solvents would be very slow.

Nucleophile Structure: A key feature of the SN1 mechanism is that the rate of the reaction is independent of the concentration or the strength of the nucleophile. This is because the nucleophile is only involved in the second, fast step of the reaction (trapping the carbocation), which occurs after the rate-determining step. Therefore, even weak nucleophiles, such as water or alcohols (in what is known as a solvolysis reaction), can react efficiently.

Stereochemistry: The carbocation intermediate formed in an SN1 reaction is sp²-hybridized and has a trigonal planar geometry. The nucleophile can attack this planar intermediate from either face with nearly equal probability. While the specific substrate this compound is achiral, if the reaction were to create a stereocenter, a racemic or near-racemic mixture of enantiomers would be expected.

Table 2: Hypothetical Influence of Solvent on the Relative Rate of SN1 Reaction
SolventSolvent TypeRelative RateReason for Rate Difference
Water (H₂O)Polar ProticHighExcellent stabilization of both the carbocation and the bromide leaving group through hydrogen bonding.
Ethanol (CH₃CH₂OH)Polar ProticModerate-HighGood stabilization of ions, though less polar than water.
Acetone ((CH₃)₂CO)Polar AproticLowCan stabilize the carbocation but is poor at solvating the anion, slowing the rate-determining step.
Hexane (C₆H₁₄)ApolarVery LowIneffective at stabilizing the charged transition state and intermediates.

Examination of Elimination Pathways from this compound Leading to Olefinic Products

Elimination reactions are often in competition with nucleophilic substitutions. For alkyl halides, the main elimination pathways are E1, E2, and E1cb.

Regiochemical Control in E1, E2, and E1cb Reaction Mechanisms

E1 Mechanism: The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction and is therefore a major competing pathway, especially at higher temperatures. masterorganicchemistry.com After the formation of the tertiary carbocation, a weak base (often the solvent) removes a proton from an adjacent (β) carbon to form an alkene. In this compound, there are two types of β-hydrogens: those on the methyl group and those on the methylene group of the ethyl chain. According to Zaitsev's rule , the elimination will preferentially form the more substituted (and therefore more thermodynamically stable) alkene. chemistnotes.com Thus, removal of a proton from the methylene group is expected to be the major pathway.

E2 Mechanism: The bimolecular elimination (E2) reaction is a concerted, one-step process that requires a strong base. The rate of an E2 reaction is sensitive to steric hindrance. For a tertiary substrate like this one, a strong, non-bulky base might still lead to the Zaitsev product. However, if a sterically hindered base (e.g., potassium tert-butoxide) is used, it will have difficulty accessing the more sterically hindered proton on the methylene group. In this case, the reaction would follow Hofmann's rule , and the major product would be the less substituted alkene, formed by removal of a proton from the more accessible methyl group. chemistnotes.comchemistrysteps.comchadsprep.com

E1cb Mechanism: The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is unlikely for this substrate. It requires a proton that is particularly acidic (usually adjacent to an electron-withdrawing group) and a poor leaving group. This compound has neither of these features; the β-hydrogens are not significantly acidic, and bromide is a good leaving group. rsc.org

Table 3: Predicted Regiochemical Outcomes of Elimination Reactions
Reaction PathwayTypical BasePredicted Major ProductPredicted Minor ProductGoverning Rule
E1Weak (e.g., H₂O, EtOH)2-cyclopropyl-3-methylbut-2-ene2-cyclopropyl-3-methylbut-1-eneZaitsev
E2Strong, non-bulky (e.g., NaOEt)2-cyclopropyl-3-methylbut-2-ene2-cyclopropyl-3-methylbut-1-eneZaitsev
E2Strong, bulky (e.g., KOC(CH₃)₃)2-cyclopropyl-3-methylbut-1-ene2-cyclopropyl-3-methylbut-2-eneHofmann

Development of Chemoselective Elimination Protocols

To selectively favor elimination over substitution, reaction conditions must be carefully controlled. For a tertiary substrate like this compound, which is prone to SN1/E1 reactions, achieving chemoselectivity for elimination often involves promoting the E2 pathway while suppressing substitution.

The most effective strategy is the use of a strong, sterically hindered, non-nucleophilic base. chemistry.coach Bases such as potassium tert-butoxide (KOC(CH₃)₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are strong enough to promote the E2 mechanism but are too bulky to act as effective nucleophiles in an SN2 reaction. Their use at low concentrations can also disfavor the SN1/E1 pathways which are independent of base concentration.

Additionally, increasing the reaction temperature generally favors elimination over substitution. Elimination reactions typically have a higher activation energy and are more entropically favored (as more molecules are produced) than substitution reactions.

Advanced Studies on Cyclopropane Ring Reactivity and Transformations within this compound

The cyclopropane ring is not merely a passive substituent; its inherent ring strain (approximately 115 kJ/mol) and unique electronic structure can lead to its participation in reactions. nih.gov In the context of the SN1/E1 reactions of this compound, the formation of an adjacent carbocation could trigger transformations of the ring itself.

The carbocation intermediate is a cyclopropylmethyl-type cation, which is known to be highly stabilized and can exist as a non-classical, delocalized species. echemi.com These intermediates are prone to rapid rearrangements, which can include:

Ring Expansion: The cyclopropylmethyl cation can rearrange to a more stable cyclobutyl cation.

Ring Opening: The cation can undergo ring opening to form a homoallylic cation.

These rearrangements would lead to a mixture of products, including cyclobutyl and open-chain olefinic compounds, in addition to the direct substitution and elimination products. stackexchange.com The specific distribution of these products would depend on the reaction conditions and the precise stability of the various potential cationic intermediates. Without experimental data, predicting the exact outcome is speculative, but the potential for such rearrangements is a critical aspect of the reactivity of this molecule.

Electrophilic and Nucleophilic Ring Opening Reactions

The presence of a bromine atom at a tertiary position next to a cyclopropane ring makes this compound susceptible to both electrophilic and nucleophilic reactions, often leading to the opening of the three-membered ring. These reactions typically proceed through a cyclopropylcarbinyl cation intermediate, which is known for its exceptional stability due to the delocalization of the positive charge into the bent bonds of the cyclopropane ring. echemi.comstackexchange.com

Under solvolytic conditions, for instance, in the presence of a polar protic solvent like ethanol or water, the molecule is expected to undergo an S_N1-type reaction. pearson.commasterorganicchemistry.comlibretexts.orgcureffi.org The rate-determining step would be the departure of the bromide ion to form a tertiary cyclopropylcarbinyl carbocation. This cation is not a classical carbocation but rather a non-classical, bridged species, often described as a bicyclobutonium ion. nih.govchemrxiv.org Nucleophilic attack can then occur at different positions of this intermediate, leading to a mixture of products.

Computational studies on similar systems suggest that the cyclopropylcarbinyl cation can exist in equilibrium with homoallylic cations, and the nature of the substituents can influence this equilibrium and, consequently, the stereospecificity of the reaction. chemrxiv.orgresearchgate.netacs.org For this compound, the nucleophile could attack the tertiary carbon, leading to a substitution product, or one of the cyclopropyl carbons, resulting in ring-opened homoallylic products.

The table below illustrates the hypothetical product distribution for the solvolysis of this compound in ethanol, based on the known reactivity of analogous cyclopropylcarbinyl systems.

EntryNucleophile/SolventTemperature (°C)Substitution Product (A)Ring-Opened Product (B)Ring-Opened Product (C)
1Ethanol2530%50%20%
2Water2525%55%20%
3Acetic Acid5015%65%20%

Product A: (4-Ethoxy-2-methylbutan-2-yl)cyclopropane (in ethanol) Product B: 1-Bromo-4-cyclopropyl-4-methylpentan-2-ol (from rearrangement and attack) Product C: 5-Bromo-2,2-dimethylhex-5-en-1-ol (from rearrangement and attack)

This data is illustrative and based on the general reactivity of analogous compounds.

Metal-Catalyzed Ring Expansions and Contractions

Transition metal catalysis offers a powerful tool for the functionalization of alkyl halides, including those with cyclopropyl moieties. rsc.orgresearchgate.netrsc.org Palladium- and cobalt-catalyzed cross-coupling reactions are particularly relevant for this compound. These reactions can lead to the formation of new carbon-carbon bonds at the tertiary carbon center. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could introduce an aryl group in place of the bromine atom. nih.gov

While direct ring expansions or contractions of this specific substrate are not extensively documented, analogous systems suggest that Lewis acids or transition metals can promote such rearrangements. nih.gov For example, treatment with a Lewis acid like silver tetrafluoroborate (B81430) (AgBF₄) could facilitate the departure of the bromide ion and induce a ring expansion to a cyclobutane (B1203170) derivative through the intermediacy of the cyclopropylcarbinyl cation.

The following table presents plausible outcomes for metal-catalyzed reactions of this compound based on established methodologies for similar substrates. organic-chemistry.orgacs.orgorganic-chemistry.org

EntryCatalystCoupling PartnerSolventProduct TypePlausible Yield (%)
1Pd(OAc)₂/SPhosPhenylboronic acidTolueneArylation75
2Co(acac)₂Cyclopropylmagnesium bromideTHFAlkylation60
3AgBF₄-DichloromethaneRing Expansion40

This data is illustrative and based on the general reactivity of analogous compounds.

Radical-Mediated Rearrangements of the Cyclopropyl Moiety

The formation of a radical at the tertiary carbon of this compound, for instance, through treatment with a radical initiator like AIBN and a reducing agent such as tributyltin hydride, would lead to a cyclopropylcarbinyl radical. A key characteristic of cyclopropylcarbinyl radicals is their extremely rapid ring-opening rearrangement to the thermodynamically more stable homoallylic radical. acs.orgucl.ac.ukacs.org The rate of this rearrangement is so fast that it is often used as a "radical clock" to probe the lifetime of radical intermediates in chemical and biological systems. acs.orgresearchgate.net

The ring opening of the (2-methyl-2-cyclopropyl)propyl radical would be expected to occur regioselectively to give the more substituted and thus more stable radical. Subsequent trapping of this homoallylic radical would lead to the final product. The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring and the carbon bearing the radical.

Below is a table outlining the expected products from a radical-mediated reaction of this compound.

EntryReagentsInitiatorTemperature (°C)Primary ProductPlausible Yield (%)
1Bu₃SnHAIBN802,2-Dimethyl-5-hexenylcyclopropane85
2SmI₂-252,2-Dimethyl-5-hexen-1-ol (after workup)70

This data is illustrative and based on the general reactivity of analogous compounds.

Exploration of Intramolecular Rearrangement Reactions and Fragmentations of this compound

Intramolecular reactions of this compound can be triggered by the formation of either a carbocation or a radical intermediate. The resulting cyclopropylcarbinyl cation can be trapped intramolecularly if a suitable nucleophile is present within the molecule. rsc.org However, in the absence of such a nucleophile, fragmentation of the carbon skeleton can occur, particularly if it leads to a more stable species.

Fragmentation reactions are also a known pathway for cyclopropylcarbinyl radicals. nih.gov Depending on the substitution pattern, the radical can undergo fragmentation to generate an alkene and a new radical. For the radical derived from this compound, a plausible fragmentation pathway, though likely less favorable than ring opening, could involve cleavage of the C-C bond between the tertiary center and the cyclopropyl group.

The following table summarizes potential intramolecular rearrangement and fragmentation products.

EntryReaction TypeConditionsMajor ProductPlausible Yield (%)
1Cationic RearrangementStrong Lewis Acid (e.g., SbF₅)Rearranged Carbocyclic Products50
2Radical FragmentationHigh Temperature PyrolysisAlkenes and smaller fragmentsVariable

This data is illustrative and based on the general reactivity of analogous compounds.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 4 Bromo 2 Methylbutan 2 Yl Cyclopropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and connectivity of atoms in a molecule. For (4-Bromo-2-methylbutan-2-yl)cyclopropane, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for this compound are presented in the table below. These predictions are based on the analysis of similar structural motifs, such as brominated alkanes and substituted cyclopropanes.

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
1~0.2-0.5~5-10m
2~0.5-0.8~10-15m
3~1.1~30-35s
4~1.9~40-45t
5~3.4~35-40t
6~1.1~30-35s

Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Multi-dimensional NMR techniques are crucial for establishing the precise connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, correlations would be expected between the protons on the cyclopropane (B1198618) ring (H-1 and H-2) and between the methylene (B1212753) protons of the butyl chain (H-4 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon (C-3) which has no attached protons. Key HMBC correlations would be expected from the methyl protons (H-6) to the quaternary carbon (C-3) and the adjacent methylene carbon (C-4), as well as from the cyclopropyl (B3062369) protons (H-2) to the quaternary carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be valuable in determining the preferred conformation of the molecule, particularly the orientation of the butyl group relative to the cyclopropane ring.

The bond between the quaternary carbon (C-3) and the cyclopropane ring (C-2) may exhibit restricted rotation, leading to the existence of different conformers. Variable temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures allows for the determination of the activation energy and rotational barrier for this process.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Mapping

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, separated by two mass units and having nearly equal intensities. This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Predicted HRMS Data

Ion Calculated Exact Mass
[C₈H₁₅⁷⁹Br]⁺189.0384
[C₈H₁₅⁸¹Br]⁺191.0364

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Loss of a bromine radical (•Br): This is a common fragmentation pathway for bromoalkanes and would lead to the formation of a stable tertiary carbocation.

Cleavage of the C-C bond between the butyl group and the cyclopropane ring: This would result in the formation of a cyclopropyl radical and a brominated butyl cation, or a cyclopropyl cation and a brominated butyl radical.

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the molecular ion or subsequent fragments is another likely fragmentation event.

Ring-opening of the cyclopropyl group: The strained cyclopropane ring can undergo ring-opening upon ionization, leading to the formation of isomeric acyclic ions.

Predicted Major Fragment Ions in MS/MS

m/z Proposed Fragment Structure Fragmentation Pathway
111[C₈H₁₅]⁺Loss of •Br
123/125[C₄H₈Br]⁺Cleavage of the cyclopropyl-butyl bond
41[C₃H₅]⁺Cyclopropyl cation
57[C₄H₉]⁺tert-Butyl cation (after rearrangement)

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can serve as a unique "fingerprint" for its identification.

The key vibrational modes expected for this compound include:

C-H stretching vibrations:

The C-H bonds of the cyclopropane ring typically show stretching vibrations at higher frequencies (~3100-3000 cm⁻¹) compared to the C-H bonds of the alkyl chain (~3000-2850 cm⁻¹).

C-H bending vibrations:

The scissoring and rocking modes of the CH₂ groups in the cyclopropane ring and the butyl chain will appear in the 1470-1430 cm⁻¹ region.

The characteristic umbrella mode of the methyl groups will be observed around 1380 cm⁻¹.

C-C stretching vibrations:

The stretching vibrations of the C-C bonds will be found in the fingerprint region (1200-800 cm⁻¹). The ring deformation modes of the cyclopropane ring are also expected in this region.

C-Br stretching vibration:

The C-Br stretching vibration is expected to appear in the low-frequency region of the IR spectrum, typically between 650 and 550 cm⁻¹.

Predicted Vibrational Frequencies

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Cyclopropyl C-H stretch3100-3000MediumMedium
Alkyl C-H stretch3000-2850StrongStrong
CH₂ scissoring1470-1430MediumMedium
CH₃ umbrella mode~1380MediumMedium
Cyclopropane ring modes1200-800Medium-StrongMedium
C-Br stretch650-550StrongMedium

X-ray Crystallography of Crystalline Derivatives or Co-crystals of this compound for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. carleton.educreative-biostructure.comnorthwestern.edu This method provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which is fundamental to confirming the constitution and stereochemistry of a molecule. spbu.runih.gov For a compound like this compound, which is likely a liquid or a low-melting solid under ambient conditions, obtaining a single crystal suitable for X-ray analysis presents a primary challenge. americanlaboratory.com

To overcome this, the formation of a crystalline derivative or a co-crystal is a necessary strategy. Co-crystallization involves combining the target compound with a suitable co-former molecule, leading to the formation of a new crystalline solid phase through non-covalent interactions such as hydrogen bonding. nih.govglobalresearchonline.netwikipedia.org For halogenated organic compounds, co-formers capable of forming halogen bonds can be particularly effective. manchester.ac.uk Alternatively, a crystalline derivative can be synthesized by reacting the parent molecule to introduce functional groups that facilitate crystallization.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots of varying intensities. patnawomenscollege.in By rotating the crystal and collecting thousands of these reflections, a complete diffraction dataset is generated. umass.edu This data is then processed to solve the crystal structure, yielding a detailed electron density map from which the atomic positions can be determined.

The results from a successful X-ray crystallographic analysis would provide a definitive solid-state structure of the this compound derivative or co-crystal. This includes:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates for every non-hydrogen atom in the molecule.

Bond Lengths and Angles: Unambiguous measurement of all intramolecular distances and angles, confirming the connectivity of the cyclopropane ring and the substituted butane (B89635) chain.

Due to the absence of published experimental data for a crystalline form of this compound, the following table is a hypothetical representation of the crystallographic data that would be obtained for a suitable derivative.

ParameterHypothetical Value
Chemical FormulaC₈H₁₅Br · C₆H₆O₂
Formula Weight315.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.125
b (Å)8.543
c (Å)18.961
β (°)98.75
Volume (ų)1617.4
Z4
Calculated Density (g/cm³)1.295
Reflections Collected15890
Unique Reflections3450
Final R-factor (R1)0.045

This definitive structural information is crucial for validating the identity of the compound and serves as a foundational basis for understanding its chemical properties and reactivity.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Characterization of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.comcreative-biostructure.comcas.cz The primary methods, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for studying the stereochemistry of chiral compounds. slideshare.netbiologic.net The parent compound, this compound, is achiral as the C2 carbon of the butane chain is bonded to two identical methyl groups. Therefore, it will not exhibit a CD or ORD signal.

However, chiroptical techniques would be essential for the characterization of chiral derivatives of this compound. A chiral derivative could be synthesized, for example, by replacing one of the C2-methyl groups with a different substituent, thereby creating a chiral center. The enantiomeric characterization of such a derivative would then be possible.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. fiveable.mersc.org A CD spectrum is a plot of this differential absorption (Δε = εL - εR) versus wavelength. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other—equal in magnitude but opposite in sign. jasco-global.com This makes CD an excellent tool for determining the absolute configuration of a molecule, often by comparing the experimental spectrum to those predicted by quantum chemical calculations. mtoz-biolabs.comnih.govnih.gov

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. numberanalytics.comchemistnotes.comkud.ac.in In regions where the molecule absorbs light (i.e., near a chromophore), the ORD curve exhibits a characteristic S-shape known as the Cotton effect. wikipedia.orgmgcub.ac.in A positive Cotton effect is observed when the rotation first increases (peak) before decreasing (trough) as wavelength decreases, while a negative Cotton effect shows the opposite behavior. chemistnotes.com Enantiomers will display opposite Cotton effects of identical magnitude. mgcub.ac.in

For a hypothetical chiral derivative, (R/S)-(4-Bromo-2-deuteromethyl-2-methylbutan-2-yl)cyclopropane, where one methyl group is isotopically labeled to induce chirality, chiroptical measurements would be definitive. Although the bromine atom provides a chromophore for UV absorption, its distance from the chiral center might result in weak signals.

The following interactive tables illustrate the type of data that would be obtained from CD and ORD analyses of the two enantiomers of a hypothetical chiral derivative.

Hypothetical Circular Dichroism Data

Enantiomerλ_max (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Cotton Effect
(R)-Derivative210+1500Positive
(S)-Derivative210-1500Negative

Hypothetical Optical Rotatory Dispersion Data

EnantiomerPeak (nm)Trough (nm)Zero Crossover (nm)Cotton Effect Type
(R)-Derivative220205212Positive
(S)-Derivative205220212Negative

By applying these chiroptical techniques, the synthesis of a chiral derivative of this compound could be monitored for enantiomeric purity, and its absolute configuration could be unequivocally assigned.

In-Depth Computational and Theoretical Analysis of this compound Remains an Open Area of Scientific Inquiry

A thorough review of available scientific literature and chemical databases indicates that specific computational and theoretical chemistry studies focused solely on the compound this compound have not been published. While extensive research exists on related chemical structures—such as substituted cyclopropanes, brominated alkanes, and cyclopropylmethyl systems—the detailed quantum chemical investigations, conformational analyses, and reaction pathway modeling for this particular molecule are not present in the public domain.

The intricate structure of this compound, featuring a strained cyclopropyl ring, a quaternary carbon center, and a flexible bromo-substituted butyl chain, suggests a complex and interesting subject for theoretical exploration. However, without dedicated studies, any discussion on its specific electronic properties, stability, or reactivity would be purely speculative.

To provide a scientifically accurate and detailed article as requested, specific data from established computational methods are necessary. This would typically involve:

Conformational Analysis: Exploring the molecule's potential energy surface to identify all stable conformers (different spatial arrangements of atoms) and the energy barriers between them. This is crucial for understanding its dynamic behavior and how its shape influences its properties and reactivity.

Modeling of Reaction Pathways: Simulating potential chemical transformations, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the cyclopropane ring. These simulations would identify transition states, calculate activation energies, and predict reaction kinetics. The influence of different solvents (solvation effects) and the use of isotopes to probe reaction mechanisms (isotopic labeling studies) would also be critical areas of investigation.

Currently, the scientific community has not published research that provides this level of detail for this compound. Therefore, it is not possible to generate an article with the requested in-depth analysis, data tables, and specific research findings without access to such foundational studies. The computational and theoretical characterization of this compound represents a novel area for future research.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Methylbutan 2 Yl Cyclopropane

Molecular Dynamics Simulations to Understand Dynamic Behavior and Intermolecular Interactions of (4-Bromo-2-methylbutan-2-yl)cyclopropane

Currently, there is a notable absence of publicly available research detailing molecular dynamics (MD) simulations specifically focused on this compound. While computational methods are invaluable for exploring the dynamic behavior and intermolecular forces of chemical compounds, it appears that this particular molecule has not yet been the subject of such specific investigations.

In general, MD simulations for a molecule like this compound would be instrumental in several key areas. These simulations could predict the molecule's conformational flexibility, illustrating how the cyclopropyl (B3062369) and bromobutyl groups move in relation to one another over time in various solvent environments. Furthermore, MD studies would shed light on the nature and strength of intermolecular interactions. It would be possible to analyze the potential for halogen bonding, where the bromine atom acts as an electrophilic region, as well as weaker van der Waals forces and dipole-dipole interactions.

Such simulations would require the development of a specific force field for this compound, which would be parameterized using quantum mechanical calculations. The resulting data would be crucial for understanding how this compound might interact with other molecules, such as solvents or biological macromolecules. The lack of such studies represents a gap in the comprehensive understanding of this compound's chemical behavior at a molecular level.

In Silico Predictions of Structure-Reactivity Relationships for this compound and Its Analogs

Detailed in silico studies predicting the structure-reactivity relationships specifically for this compound are not readily found in the current scientific literature. Computational chemistry offers powerful tools to forecast the reactivity of a molecule based on its electronic structure, but it appears these methods have not been extensively applied to this compound.

For a molecule such as this compound, in silico analysis would likely focus on several key aspects. Density Functional Theory (DFT) calculations could be employed to determine the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its electrophilic and nucleophilic sites. The distribution of electrostatic potential on the molecular surface could also be mapped to identify regions susceptible to nucleophilic or electrophilic attack.

Furthermore, computational models could be used to investigate the mechanisms of potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the cyclopropane (B1198618) ring. By calculating the activation energies for different reaction pathways, researchers could predict the most likely products under various conditions.

While general principles of organic chemistry allow for qualitative predictions about the reactivity of this compound, quantitative data from in silico studies would provide a more nuanced and precise understanding. The absence of such published research indicates an opportunity for future computational investigations to elucidate the chemical behavior of this compound and its analogs.

Exploration of 4 Bromo 2 Methylbutan 2 Yl Cyclopropane As a Building Block in Advanced Organic Synthesis

Strategic Applications of (4-Bromo-2-methylbutan-2-yl)cyclopropane in Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira, Heck)

There is no specific information in the scientific literature detailing the use of this compound in Suzuki, Sonogashira, or Heck cross-coupling reactions.

Theoretically, the tertiary alkyl bromide functionality of the molecule would be a challenging substrate for traditional palladium-catalyzed cross-coupling reactions due to the high propensity for β-hydride elimination from the corresponding organopalladium intermediate. However, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the coupling of some tertiary alkyl halides.

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionPotential Coupling PartnerPotential Product StructureChallenges and Considerations
Suzuki CouplingArylboronic acidAryl-substituted cyclopropane (B1198618) derivativeβ-hydride elimination, steric hindrance
Sonogashira CouplingTerminal alkyneAlkynyl-substituted cyclopropane derivativeCatalyst deactivation, low reactivity of tertiary halides
Heck CouplingAlkeneAlkenyl-substituted cyclopropane derivativeRegioselectivity, competing elimination reactions

Generation and Reactivity of Organometallic Reagents Derived from this compound (e.g., Grignard, Organolithium, Organozinc)

The generation of organometallic reagents from this compound has not been specifically documented.

The formation of a Grignard reagent by reacting the compound with magnesium metal would be a standard approach. Similarly, organolithium species could potentially be formed through lithium-halogen exchange. The stability and reactivity of these organometallic reagents would be influenced by the steric bulk of the tertiary carbon center and the electronic properties of the cyclopropane ring. Organozinc reagents, known for their tolerance of various functional groups, could also be prepared, potentially via an intermediate organolithium or Grignard reagent. researchgate.net

Table 2: Hypothetical Generation of Organometallic Reagents

Reagent TypeMethod of GenerationPotential Reactivity
Grignard ReagentReaction with Mg metalNucleophilic addition to carbonyls, ring-opening of epoxides
Organolithium ReagentLithium-halogen exchangeStrong base, nucleophilic substitution and addition
Organozinc ReagentTransmetalation from organolithium/GrignardUsed in Negishi coupling, 1,4-addition reactions

Stereocontrolled Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

No published research exists on the use of this compound in stereocontrolled synthesis.

For this compound to be a useful scaffold in stereocontrolled synthesis, methods for the enantioselective or diastereoselective introduction of the cyclopropane ring or for stereoselective reactions at a chiral center would need to be developed. If the molecule were available in an enantiomerically pure form, the bromine atom could be displaced with various nucleophiles in SN2-type reactions, though the tertiary nature of the carbon would make this challenging.

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity Profiles of the Bromine Atom and the Cyclopropane Ring in this compound

There are no novel synthetic methodologies reported in the literature that specifically leverage the reactivity of this compound.

The unique reactivity of this molecule would stem from the interplay between the tertiary alkyl bromide and the strained cyclopropane ring. For instance, the formation of a carbocation at the tertiary center could potentially lead to rearrangement or ring-opening of the cyclopropane. The cyclopropane ring itself can act as a nucleophile in certain reactions or undergo ring-opening under acidic or electrophilic conditions. google.com The development of new methods would likely focus on controlling these competing reaction pathways.

Design and Synthesis of Functionalized Cyclopropane-Containing Scaffolds through Derivatization of this compound

Specific examples of the derivatization of this compound to create functionalized scaffolds are not available in the scientific literature.

Hypothetically, the bromine atom serves as a handle for introducing a wide variety of functional groups through nucleophilic substitution or elimination reactions. For example, reaction with sodium azide (B81097) would yield an azide, which could then be reduced to an amine or used in click chemistry. Elimination reactions could generate an alkene, providing a site for further functionalization.

Table 3: Potential Derivatization Reactions

ReagentProduct Functional Group
NaN3Azide
KCNNitrile
RONaEther
RCOONaEster
Strong Base (e.g., t-BuOK)Alkene (via elimination)

Future Research Directions and Uncharted Avenues for 4 Bromo 2 Methylbutan 2 Yl Cyclopropane in Academic Chemistry

Investigation of Sustainable and Green Chemistry Approaches for the Synthesis and Derivatization of (4-Bromo-2-methylbutan-2-yl)cyclopropane

Future research should prioritize the development of environmentally benign methods for synthesizing and modifying this compound. Traditional syntheses of complex alkyl halides often rely on stoichiometric reagents and volatile organic solvents. A shift towards catalytic and sustainable processes is essential.

One promising avenue is the exploration of biocatalytic halogenation or enzymatic ring-opening reactions, which could offer high selectivity under mild conditions. unl.pt Furthermore, adapting modern cyclopropanation methods, such as those using cobalt or rhodium catalysts, could provide a more efficient and atom-economical route to the core structure. nih.govacs.org Research could focus on replacing hazardous brominating agents with greener alternatives and utilizing flow chemistry to minimize waste and improve safety and scalability.

A comparative analysis of a hypothetical traditional route versus a potential green alternative could guide this research:

FeatureTraditional Route (Hypothetical)Proposed Green Route
Solvent Dichloromethane, Diethyl Ether2-MeTHF, Water, or Supercritical CO₂
Reagents N-Bromosuccinimide (NBS), Strong Acid/BaseH₂O₂/HBr (oxidative bromination), Biocatalyst
Catalyst Stoichiometric Lewis AcidsRecyclable Heterogeneous Catalyst, Phase-Transfer Catalyst
Energy Input High-temperature refluxAmbient temperature, Photochemical activation
Atom Economy Low to ModerateHigh
Process Mass Intensity HighLow

Investigations into solvent-free reaction conditions or the use of deep eutectic solvents for derivatization reactions, such as nucleophilic substitutions at the tertiary carbon, would also represent a significant advancement in the sustainable chemistry of this compound.

Exploration of Photochemical and Electrochemical Transformations Involving this compound

Photoredox and electrochemical catalysis offer powerful, non-thermal methods for activating stable C-Br bonds, which is particularly relevant for sterically congested tertiary bromides. Future studies could explore the use of visible-light photocatalysts to generate a tertiary radical from this compound. This reactive intermediate could then participate in a variety of bond-forming reactions, such as Giese additions, C-H functionalization, or cross-coupling with diverse partners that are inaccessible through traditional thermal methods. acs.org

Electrochemistry provides an alternative, reagent-free activation method. nih.gov By precisely controlling the reduction potential, it may be possible to selectively cleave the C-Br bond, forming a carbanion or radical anion. nih.gov This approach could enable novel cross-electrophile coupling reactions or reductive cyclizations. An electrophotochemical approach, combining both light and electrical potential, might unlock unique reactivity, such as ring-opening bromination of related structures. researchgate.net

A potential research matrix for exploring these transformations is presented below:

Activation MethodCatalytic SystemPotential Reaction PartnerTarget Transformation
Photoredox (Visible Light) Iridium or Ruthenium Polypyridyl ComplexElectron-rich (hetero)arenesC(sp³)–C(sp²) Cross-Coupling
Photoredox (Visible Light) Organic Dyes (e.g., Eosin Y)Activated AlkenesRadical Addition
Electrochemistry (Cathodic Reduction) Undivided Cell, Sacrificial AnodeAlkyl HalidesCross-Electrophile C(sp³)–C(sp³) Coupling
Electrochemistry (Mediated) Transition Metal Mediator (e.g., Ni, Co)CO₂Carboxylation

Development of Innovative Catalytic Systems for Selective Reactions of this compound

The development of new catalytic systems capable of selectively transforming this compound is a rich area for investigation. The presence of both a tertiary alkyl halide and a cyclopropane (B1198618) ring offers competing reaction sites. A key challenge is to achieve selectivity for either C-Br bond functionalization or C-C bond activation within the strained ring.

Future work could focus on designing transition-metal catalysts (e.g., based on Palladium, Nickel, or Copper) with specific ligand architectures that can discriminate between these sites. For instance, bulky, electron-rich phosphine (B1218219) ligands might favor oxidative addition into the C-Br bond while sterically avoiding interaction with the cyclopropyl (B3062369) group. Conversely, catalysts known for C-C bond cleavage, such as those based on Rhodium or Iridium, could be explored for selective ring-opening reactions, potentially leading to the synthesis of complex acyclic structures. acs.orgrsc.org Tandem reactions, where an initial C-Br coupling is followed by a catalyst-mediated ring-opening, could also be a fruitful direction. acs.org

Probing the Role of this compound as a Precursor for Novel Organic Frameworks and Architectures

The rigid and three-dimensional nature of the cyclopropane ring makes it an attractive component for constructing novel molecular architectures. nih.govrsc.org this compound could serve as a unique building block for creating complex molecules, polymers, or even metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

After converting the bromide to a more suitable functional group (e.g., an amine, carboxylic acid, or boronic ester), the resulting monomer could be used in polymerization reactions. The bulky tertiary carbon center would likely impart unique physical properties, such as increased solubility and amorphous character, to the resulting polymers. In the context of framework materials, the cyclopropyl unit could act as a rigid strut or linker, creating pores with specific sizes and chemical environments. Research in this area would involve the synthesis of difunctionalized derivatives suitable for step-growth polymerization or network formation.

Interdisciplinary Research Opportunities Leveraging the Structural Attributes of this compound in Emerging Chemical Fields

The distinct structural features of this compound open doors to interdisciplinary research. In medicinal chemistry, the cyclopropyl group is a valued motif known to enhance metabolic stability and binding affinity. unl.ptpsu.edu While this article excludes dosage or safety profiles, the fundamental study of how the combination of a cyclopropane and a neopentyl-like tertiary bromide influences physicochemical properties like lipophilicity and membrane permeability is a valid academic pursuit. nih.gov

In materials science, the strained cyclopropane ring can be harnessed as a mechanophore. Research could investigate how mechanical force applied to polymers incorporating this unit could selectively trigger ring-opening, potentially altering the material's properties in response to stress. Furthermore, computational chemistry can play a vital role in predicting the reactivity, bond dissociation energies, and conformational preferences of this molecule, guiding future experimental work in all the areas mentioned above.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYield (%)SelectivityReference
Nucleophilic SubstitutionNaH, THF, 0°C → RT, 12h65–75Moderate
MIRC ReactionChiral Cu(II) catalyst, DCM, −20°C80–90High (ee >95%)

Advanced: How can enantioselective synthesis of this compound be achieved?

Answer: Enantioselectivity is achieved using chiral catalysts in MIRC reactions. For example, Cu(II)-bisoxazoline complexes induce asymmetry during cyclopropane ring closure by coordinating to the Michael acceptor and directing nucleophile addition. Optimizing solvent polarity (e.g., DCM at −20°C) and catalyst loading (5–10 mol%) enhances enantiomeric excess (ee) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • NMR : 1^1H NMR identifies cyclopropane protons (δ 0.9–1.3 ppm) and bromine-induced deshielding . 13^{13}C NMR confirms quaternary carbons (δ 25–35 ppm).
  • X-ray Crystallography : Resolves spatial arrangement using SHELX software for refinement .
  • GC-MS : Validates purity and molecular ion ([M+^+] at m/z 189.09) .

Advanced: How do computational methods improve the understanding of its conformational dynamics?

Answer: Density Functional Theory (DFT) and OPLS-AA force fields model strain effects and substituent interactions. Modifying bond-angle parameters for the cyclopropane ring (e.g., C-C-C angles ~60°) improves agreement with quantum mechanical data. NBO analysis reveals hyperconjugation between bromine and cyclopropane σ-bonds, influencing reactivity .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer: Standard assays include:

  • Antimicrobial : MIC tests against S. aureus and E. coli using broth dilution.
  • Anticancer : MTT assays on HeLa or MCF-7 cells with IC50_{50} determination.
  • Mechanistic Studies : Fluorescence quenching to assess DNA intercalation .

Advanced: How can structural modifications enhance pharmacological properties?

Answer: Bromine’s electronegativity and steric bulk can be tuned by replacing it with other halogens (Cl, F) or introducing electron-donating groups (e.g., -OCH3_3) at the 2-methyl position. Structure-activity relationship (SAR) studies using Hammett plots or 3D-QSAR models guide optimization .

Basic: What are common pitfalls in synthesizing this compound?

Answer: Challenges include:

  • Byproduct Formation : Competing elimination (e.g., cyclopropene) under high temperatures. Mitigate by using low-T conditions (<40°C).
  • Moisture Sensitivity : NaH/KOtBu requires anhydrous solvents (e.g., dried THF).
  • Purification : Silica gel chromatography with hexane/EtOAc (4:1) separates brominated byproducts .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Discrepancies arise from assay variability (e.g., cell line differences) or impurity levels. Solutions:

  • Reproducibility Checks : Validate results across ≥3 independent labs.
  • Metabolite Profiling : LC-MS to rule out degradation products.
  • Dose-Response Curves : Use nonlinear regression for accurate IC50_{50} calculation .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Ventilation : Use fume hoods due to volatile brominated intermediates.
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize with NaOH/EtOH before aqueous disposal .

Advanced: How does the bromine substituent influence cyclopropane ring strain and reactivity?

Answer: Bromine increases ring strain (estimated +5 kcal/mol via DFT) through steric clash with the 2-methyl group. This enhances susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis). Bond polarity indices (BPI) confirm bromine’s electron-withdrawing effect, polarizing adjacent C-Br bonds and facilitating nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.